Absence of Target-Specific Potency Data in Primary Literature
A direct head-to-head or cross-study potency comparison cannot be established. A compound with a different structure but a similar urea-based scaffold has been reported as a potent inhibitor of the urea transporter UT-B (human IC50 of 11 nM, mouse IC50 of 25 nM) [1]. However, this data is explicitly for a triazolothienopyrimidine scaffold, not for 1-([3,3'-Bipyridin]-5-ylmethyl)-3-phenethylurea. No experimental inhibition data for the target compound against UT-B or any other pharmacological target was found in the public domain.
| Evidence Dimension | Potency against human urea transporter UT-B |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Triazolothienopyrimidine lead compound (e.g., '1a'): IC50 = 11 nM (human) [2] |
| Quantified Difference | N/A (target compound data absent) |
| Conditions | Human erythrocyte lysis assay [2] |
Why This Matters
A known UT-B inhibitor class has defined potency benchmarks, but without experimental data, the target compound cannot be prioritized for UT-B research over validated leads.
- [1] BindingDB. BDBM50394962. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394962 View Source
- [2] Liu Y, et al. 1,1-Difluoroethyl-substituted triazolothienopyrimidines as inhibitors of a human urea transport protein (UT-B): new analogs and binding model. Bioorg Med Chem Lett. 2013 Jun 1;23(11):3338-41. View Source
